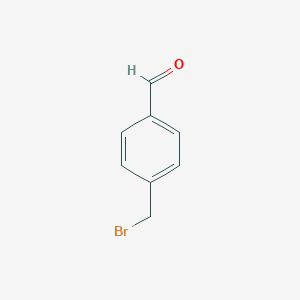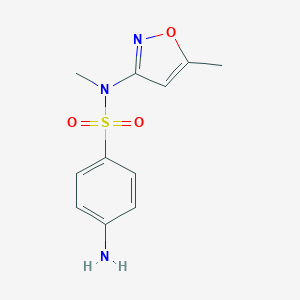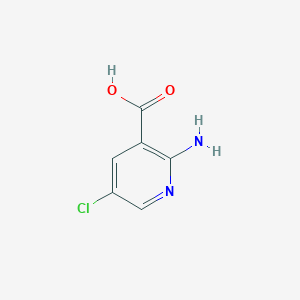
3-Méthoxy-2-méthylbenzaldéhyde
Vue d'ensemble
Description
3-Methoxy-2-methylbenzaldehyde is a member of the class of benzaldehydes in which the hydrogen at position 3 of benzaldehyde has been replaced by a methoxy group .
Synthesis Analysis
The synthesis of 3-Methoxy-2-methylbenzaldehyde involves several steps . The process begins with N’,N’,N’-Trimethylethylene diamine being dissolved in benzene and cooled to 0°C. n-BuLi is added dropwise, and the reaction mixture is stirred for 10 minutes at room temperature. The reaction mixture is again cooled to 0°C, and m-anisaldehyde is added. The reaction mixture is stirred for 15 minutes at room temperature and then cooled to 0°C. Phenyllithium is added dropwise. The reaction mixture is stirred for 12 hours at room temperature. THF is then added, and the reaction mixture is cooled to -78°C. Methyl iodide is added dropwise, and the reaction mixture is stirred for 30 minutes at room temperature. The reaction mixture is poured into cold 10% HCl and extracted with EtOAc. The combined organic phase is dried over sodium sulfate and evaporated under reduced pressure. The crude reaction product is purified using a pre-packed 50 g silica column to afford 3-methoxy-2-methylbenzaldehyde as a yellow oil .Molecular Structure Analysis
The molecular formula of 3-Methoxy-2-methylbenzaldehyde is C9H10O2 . The InChI key is VUVSSLDCCMJFTM-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .Physical And Chemical Properties Analysis
3-Methoxy-2-methylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 150.18 .Applications De Recherche Scientifique
Synthèse Organique
Le 3-Méthoxy-2-méthylbenzaldéhyde est utilisé en synthèse organique comme précurseur pour diverses réactions chimiques. Son groupe aldéhyde peut subir des réactions d'addition nucléophile, ce qui en fait un intermédiaire précieux dans la synthèse de molécules organiques complexes. Par exemple, il peut être utilisé pour synthétiser des parfums et des produits pharmaceutiques en formant des liaisons carbone-carbone par des réactions de condensation aldolique .
Chimie Médicinale
En recherche pharmaceutique, le this compound peut servir de matière première pour la synthèse de principes actifs pharmaceutiques (API). Son motif structural se retrouve dans certaines molécules médicamenteuses, et des modifications de son noyau benzaldéhyde peuvent conduire à de nouveaux composés aux effets thérapeutiques potentiels .
Science des Matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux organiques. Sa structure aromatique peut contribuer à la stabilité thermique et à la rigidité des polymères lorsqu'elle est incorporée dans leur squelette. De plus, il peut être utilisé dans la synthèse de colorants et de pigments organiques en raison de son système conjugué .
Chimie Analytique
En chimie analytique, les dérivés du this compound peuvent être utilisés comme réactifs ou étalons. Sa capacité à former des bases de Schiff le rend utile dans le développement de méthodes analytiques pour la détection des amines ou d'autres espèces réactives .
Science de l'Environnement
L'impact environnemental du this compound et de ses dérivés est étudié en science de l'environnement. Les chercheurs étudient sa biodégradabilité, sa toxicité et son potentiel en tant que polluant environnemental. Comprendre son comportement dans l'environnement permet d'évaluer les risques associés à son utilisation industrielle .
Biotechnologie
En biotechnologie, le this compound peut être étudié pour son rôle dans les voies biosynthétiques. Il pourrait être un substrat pour des réactions catalysées par des enzymes conduisant à des produits naturels ou être utilisé en génie métabolique pour produire des produits chimiques à valeur ajoutée .
Applications Industrielles
Au niveau industriel, le this compound est utilisé dans la fabrication de divers produits. Il peut être un composant dans la formulation de parfums, d'agents aromatisants et dans la production d'autres produits chimiques fins. Sa polyvalence dans les réactions chimiques en fait un atout précieux en chimie industrielle .
Safety and Hazards
3-Methoxy-2-methylbenzaldehyde is classified as a warning signal word according to the GHS classification . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 .
Relevant Papers One relevant paper is “Two new benzaldehyde derivatives from mangrove endophytic” which discusses the constituents of the marine fungus (ZZF 32#). From the ethyl acetate extract, three compounds have been isolated, including two new benzaldehyde derivatives .
Propriétés
IUPAC Name |
3-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSSLDCCMJFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523729 | |
| Record name | 3-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56724-03-9 | |
| Record name | 3-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)








![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)
![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)


